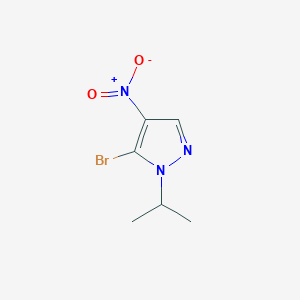

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole

Description

Historical Context and Significance of Pyrazole (B372694) Derivatives

The study of pyrazole and its derivatives has been a significant branch of heterocyclic chemistry for more than a century. researchgate.net The term "pyrazole" was first coined in 1883 by German chemist Ludwig Knorr. wikipedia.org A classic synthesis method was later developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org

Initially valued for their synthetic accessibility and diverse chemical reactivity, pyrazole derivatives have garnered substantial interest due to their wide-ranging biological and pharmacological activities. globalresearchonline.net These compounds are integral scaffolds in medicinal chemistry and are found at the core of numerous pharmaceuticals. numberanalytics.comwisdomlib.org The applications of pyrazole derivatives are extensive, spanning from anti-inflammatory, antimicrobial, and anticancer agents to agrochemicals like fungicides, insecticides, and herbicides. wikipedia.orgnumberanalytics.com Their versatility also extends to industrial applications, such as dyes for textiles and leather. globalresearchonline.net The rich chemistry and significant therapeutic potential of the pyrazole nucleus continue to make it a subject of intensive research. wisdomlib.org

Pyrazole Ring System: Fundamental Structural Considerations and Reactivity Principles

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms. nih.gov This structure is planar, with a delocalized 6π-electron system that imparts its aromatic character. chemicalbook.com The two nitrogen atoms within the ring have distinct electronic properties: one is a pyrrole-like nitrogen (N1), which is typically protonated and considered non-basic as its lone pair of electrons participates in the aromatic sextet, while the other is a pyridine-like nitrogen (N2), which has its lone pair in the plane of the ring, making it basic and available for electrophilic attack. nih.govchemicalbook.comijraset.com

This arrangement of atoms influences the reactivity of the pyrazole ring. The presence of the two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. nih.govresearchgate.net Conversely, the C4 position is comparatively electron-rich, making it the primary site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. chemicalbook.comresearchgate.net The amphoteric nature of N-unsubstituted pyrazoles allows them to act as both acids and bases; they can be deprotonated by a base or protonated in a strong acid, which alters the ring's nucleophilicity. nih.gov The reactivity of the pyrazole system can be further modulated by the electronic effects of substituents attached to the ring. nih.gov For instance, electron-withdrawing groups can influence the basicity of the ring. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQPEYXSSUVPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Substituted Pyrazole Systems with Direct Relevance to 5 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole

General Pyrazole (B372694) Ring Construction Strategies

The synthesis of the pyrazole core is predominantly achieved through the cyclocondensation of hydrazine derivatives with 1,3-biselectrophilic reagents. This classical approach, known as the Knorr pyrazole synthesis, remains a cornerstone of pyrazole chemistry due to its reliability and broad substrate scope. mdpi.comnih.govmdpi.comnih.gov Additionally, modern advancements have led to the development of efficient multi-component reactions that allow for the construction of highly functionalized pyrazoles in a single step. beilstein-journals.orgrsc.org

Cyclocondensation Reactions of Hydrazine Derivatives with 1,3-Biselectrophilic Reagents

The reaction between a hydrazine and a 1,3-dielectrophile is the most common method for pyrazole synthesis. mdpi.comnih.govmdpi.comnih.gov The choice of the 1,3-biselectrophilic partner is critical as it dictates the substitution pattern of the resulting pyrazole ring. Various classes of compounds can serve as the three-carbon building block in this reaction.

The condensation of 1,3-dicarbonyl compounds with hydrazines is a straightforward and widely used method for preparing polysubstituted pyrazoles. mdpi.commdpi.com This reaction, first reported by Ludwig Knorr in 1883, typically proceeds by reacting a β-diketone with a hydrazine derivative. nih.govmdpi.com A significant challenge in this synthesis is the potential formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. nih.govnih.gov The regioselectivity can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. nih.gov For instance, the reaction of an aryl-substituted β-diketone with a hydrazine generally yields the pyrazole with the aryl group at the 5-position as the major product. nih.gov

To overcome limitations such as the need for pre-synthesized 1,3-dicarbonyls, methods for their in situ generation have been developed. mdpi.combeilstein-journals.org For example, ketones can be reacted with acid chlorides to form 1,3-diketones, which are then immediately treated with hydrazine in a one-pot synthesis to yield the corresponding pyrazoles. mdpi.comnih.gov Lewis acid catalysts, such as samarium(III) chloride, can accelerate the formation of the 1,3-diketone intermediate. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Yield | Reference |

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium perchlorate | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | Good | mdpi.com |

| Ketone | Acid Chloride | LiHMDS, then Hydrazine | Polysubstituted Pyrazole | Good to Excellent | mdpi.comnih.gov |

| Ethyl Acetoacetate | Oxamic acid thiohydrazide | I2, TsOH | Functionalized Pyrazole | 83% | mdpi.comnih.gov |

The reaction of α,β-unsaturated carbonyl compounds with hydrazines provides another important route to pyrazoles. mdpi.combeilstein-journals.org This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.orgnih.gov The initial product is often a pyrazoline, which can be readily oxidized to the corresponding pyrazole. nih.govnih.gov When the α,β-unsaturated carbonyl compound contains a good leaving group at the β-position, elimination occurs directly to form the pyrazole. beilstein-journals.org Similarly, the use of tosylhydrazine can lead directly to the pyrazole product through elimination of the tosyl group. beilstein-journals.org

Microwave irradiation and solvent-free conditions have been successfully employed to synthesize 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com This approach highlights the ongoing efforts to develop more environmentally friendly and efficient synthetic protocols.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Chalcone derivative | Phenyl hydrazine hydrochloride | Annulation | Thiophene-pyrazole hybrid | Good | nih.gov |

| α,β-Unsaturated carbonyl | Tosylhydrazine | Alkaline | N-Functionalized pyrazole | Varies | beilstein-journals.org |

Acetylenic ketones and alkynoates are also valuable precursors for the synthesis of pyrazoles upon reaction with hydrazines. mdpi.combeilstein-journals.org This method has been known for over a century but often results in a mixture of two regioisomeric pyrazoles. mdpi.comnih.gov The regiochemical outcome is dependent on the specific reactants and reaction conditions.

Recent advancements have focused on controlling the regioselectivity of this reaction. One-pot procedures have been developed for the synthesis of 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov For instance, the reaction of phenylacetylene with aromatic aldehydes, molecular iodine, and hydrazines can afford the desired pyrazole regioisomer in a controlled manner. nih.gov Furthermore, α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can undergo electrophilic cyclization with molecular iodine to produce 4-iodopyrazoles in good to high yields. acs.org

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

| Acetylenic ketone | Hydrazine derivative | N/A | Mixture of pyrazole regioisomers | mdpi.comnih.gov |

| α,β-Alkynic aldehyde | Hydrazine | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazole | mdpi.com |

| Phenylacetylene, Aromatic aldehyde | Hydrazine, I2 | One-pot | 3,5-Disubstituted pyrazole | nih.gov |

β-Enaminones are versatile building blocks for the synthesis of a variety of heterocyclic compounds, including pyrazoles. beilstein-journals.orgnih.gov The reaction of β-enaminones with hydrazines involves the initial addition of the hydrazine to the enaminone system, followed by cyclization and elimination of an amine to furnish the pyrazole ring. nih.gov This method can be highly regioselective.

Copper-catalyzed protocols have been developed for the synthesis of 1,3-substituted pyrazoles using enaminones, hydrazine, and aryl halides. beilstein-journals.org In this domino reaction, the pyrazole ring is first formed through the cyclization of the hydrazine with the enaminone, followed by a Ullmann-type coupling with the aryl halide to introduce the substituent at the N1 position. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Enaminone | Hydrazine | Aryl Halide | Copper | 1,3-Disubstituted Pyrazole | beilstein-journals.org |

| Amine-functionalized enaminone | Aryl sulfonyl hydrazine | N/A | Water, TBHP, NaHCO3 | Substituted Pyrazole | nih.gov |

| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium acetate, Water | 1-H-Pyrazole | longdom.org |

Multi-Component Reactions for Pyrazole Core Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. rsc.orgmdpi.com Several MCRs have been developed for the efficient synthesis of highly substituted pyrazoles. These reactions offer significant advantages over traditional multi-step syntheses, including increased efficiency, atom economy, and the ability to generate diverse libraries of compounds. beilstein-journals.org

For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines using a ytterbium(III) perfluorooctanoate catalyst. beilstein-journals.org Another approach involves the reaction of malononitrile, aldehydes, and hydrazines to produce pyrazoles. beilstein-journals.org Four-component reactions have also been reported, such as the synthesis of pyrano[2,3-c]pyrazoles from the reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde. beilstein-journals.org These MCRs often proceed through a domino sequence of reactions, where the intermediates are generated and consumed in situ. beilstein-journals.org

| Components | Catalyst/Conditions | Product | Reference |

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)3 | Persubstituted Pyrazole | beilstein-journals.org |

| Malononitrile, Aldehyde, Hydrazine | N/A | Pyrazole | beilstein-journals.org |

| β-Ketoester, Hydrazine, Malononitrile, Aldehyde | N/A | Pyrano[2,3-c]pyrazole | beilstein-journals.org |

| Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate, Water | Pyrazolo[3,4-b]pyridine | longdom.org |

Transition Metal-Catalyzed Pyrazole Formation Processes

While transition metals are extensively used for the C-H functionalization of pre-formed pyrazole rings, their role in the primary cyclization process is also significant for creating the core scaffold. dntb.gov.uanih.govbohrium.com Catalytic systems involving transition metals can offer alternative pathways to classical condensation methods, often under milder conditions and with unique selectivity.

One approach involves the use of transition metal-containing ionic liquids as catalysts. For instance, an iron(III)-based ionic liquid, [C4mim][FeCl4], has been shown to efficiently catalyze the one-pot condensation of 1,3-diketones and various hydrazines at room temperature to yield pyrazole derivatives. ias.ac.in This method highlights the utility of a transition metal in a homogenous catalytic system to facilitate the cyclization reaction. ias.ac.in

Ruthenium catalysts have been employed for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines. organic-chemistry.org This process, catalyzed by complexes like Ru₃(CO)₁₂, forms the pyrazole ring while releasing only water and hydrogen gas as byproducts, representing a green synthetic route. organic-chemistry.org

Palladium catalysis has enabled four-component coupling reactions to assemble the pyrazole ring. The reaction of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide in the presence of a palladium catalyst provides a direct route to polysubstituted pyrazoles. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [C4mim][FeCl4] | 1,3-Diketone, Hydrazine | Substituted Pyrazole | ias.ac.in |

| Ru₃(CO)₁₂ / Ligand | 1,3-Diol, Arylhydrazine | Substituted Pyrazole | organic-chemistry.org |

| Palladium Complex | Terminal Alkyne, Hydrazine, CO, Aryl Iodide | 1,3,4,5-Tetrasubstituted Pyrazole | organic-chemistry.org |

One-Pot Synthetic Approaches to Pyrazole Scaffolds

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time, reagents, and solvents. Several one-pot methods are directly applicable to the formation of the pyrazole core structure.

A prevalent and efficient metal-free, one-pot, three-component process involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride. organic-chemistry.orgthieme-connect.comresearchgate.net This reaction proceeds through the initial formation of a pyrazoline intermediate under mild conditions. thieme-connect.com The intermediate is then oxidized in situ to the aromatic pyrazole. organic-chemistry.orgthieme-connect.com Common oxidizing agents for this step include bromine or, as a more environmentally benign option, molecular oxygen in a solvent like DMSO. organic-chemistry.orgorganic-chemistry.org This methodology is scalable and often does not require chromatographic purification, affording a wide variety of 3,4,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.orgthieme-connect.com

Another regioselective one-pot approach involves the reaction of N-monosubstituted hydrazones with nitroolefins, which proceeds via a key nitropyrazolidine intermediate to yield substituted pyrazoles. organic-chemistry.org The versatility of these one-pot procedures allows for the synthesis of a diverse range of pyrazole derivatives by varying the ketone, aldehyde, and hydrazine starting materials. researchgate.net

Table 2: One-Pot Synthesis of 3,4,5-Trisubstituted Pyrazoles

| Ketone | Aldehyde | Oxidant | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone | Benzaldehyde | Bromine | 95% | thieme-connect.com |

| Acetophenone | 4-Chlorobenzaldehyde | Bromine | 91% | thieme-connect.com |

| Acetone | Benzaldehyde | Bromine | 95% | thieme-connect.com |

| Cyclohexanone | Benzaldehyde | Oxygen/DMSO | 91% | organic-chemistry.org |

Regioselective Functionalization of the Pyrazole Nucleus

Following the construction of the pyrazole ring, the introduction of substituents at specific positions is crucial for defining the compound's properties. The synthesis of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole requires the regioselective introduction of a nitro group at the C-4 position.

Introduction of the Nitro Group at Position C-4

The nitration of pyrazole is a classic example of electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.

The direct nitration of pyrazole and its N-substituted derivatives typically occurs at the C-4 position. rrbdavc.orgscribd.com The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). scribd.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. microflutech.com

Nitration of 1-phenylpyrazole derivatives using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) also results in selective substitution at the C-4 position of the pyrazole ring. cdnsciencepub.com The choice of nitrating agent and reaction conditions is critical for achieving high regioselectivity and avoiding side reactions. researchgate.net

The strong preference for electrophilic substitution at the C-4 position of the pyrazole ring is a result of the electronic distribution within the heterocycle. rrbdavc.org When an electrophile like the nitronium ion attacks the ring, it can theoretically add to the C-3, C-4, or C-5 positions.

Attack at C-4: The resulting cationic intermediate (sigma complex) allows for the positive charge to be delocalized across the ring system without placing it on the highly unfavorable azomethine nitrogen (N-2). rrbdavc.org

Attack at C-3 or C-5: The intermediates formed from attack at these positions would involve a resonance structure where the positive charge resides on the N-2 nitrogen, which is highly unstable. rrbdavc.org

Consequently, the activation energy for attack at C-4 is significantly lower than for attack at C-3 or C-5, leading to the observed regioselectivity. rrbdavc.org

The nature of the reacting pyrazole species can also influence the outcome. In strongly acidic media, such as mixed nitric and sulfuric acids, the pyrazole can exist as its conjugate acid, protonated at the N-2 position. cdnsciencepub.comrsc.org This protonation deactivates the pyrazole ring towards electrophilic attack. In such cases, if other activatable sites exist in the molecule (e.g., a phenyl group at N-1), nitration may occur there instead. cdnsciencepub.com However, nitration with reagents like acetyl nitrate is believed to occur on the neutral, unprotonated pyrazole molecule, preserving the inherent preference for C-4 substitution. cdnsciencepub.com

Nitration reactions are typically fast and highly exothermic, which can pose significant safety risks and lead to selectivity issues in conventional batch reactors. microflutech.combeilstein-journals.org Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a powerful solution to these challenges. researchgate.netbeilstein-journals.org

The key advantages of continuous flow systems for nitration include:

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of the heat generated during the reaction, enabling precise temperature control and preventing thermal runaways. microflutech.comresearchgate.net

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. nih.gov

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher selectivity and reduces the formation of byproducts. microflutech.comnih.gov

Scalability: Production can be scaled up by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel). researchgate.net

Continuous flow nitration has been successfully applied to a variety of aromatic and heterocyclic compounds, demonstrating its utility as a safe and efficient technology for synthesizing nitro compounds. beilstein-journals.orgnih.gov The implementation relies on precise control of parameters like residence time (often in the range of seconds to minutes), temperature, and reagent molar ratios. beilstein-journals.org

Introduction of the Bromo Group at Positions C-3, C-4, and C-5

The introduction of a bromine atom onto the pyrazole ring is a crucial transformation in the synthesis of many biologically active compounds. The position of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole core.

Direct Halogenation Strategies (e.g., Bromination with N-Bromosuccinimide or Bromine)

Direct bromination of pyrazoles is a common and effective method for introducing a bromine atom onto the heterocyclic ring. Reagents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are frequently employed for this purpose wikipedia.orgmissouri.edu. The choice of brominating agent and reaction conditions can influence the regioselectivity and yield of the reaction.

N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of various organic compounds, including aromatic heterocycles like pyrazoles wikipedia.orgmissouri.edu. Reactions with NBS are often preferred due to its solid nature, which makes it easier and safer to handle compared to liquid bromine missouri.edu. The bromination of pyrazoles with NBS can proceed through an electrophilic substitution mechanism. Electron-rich aromatic compounds, including certain pyrazole derivatives, are susceptible to bromination with NBS missouri.edu. Photochemical conditions can also be employed for the bromination of certain pyrazole derivatives using NBS nih.gov.

Molecular bromine is another common reagent for the direct bromination of pyrazoles. The reaction of pyrazolines with bromine at elevated temperatures can lead to the corresponding pyrazoles, though side reactions involving bromination of substituents on the pyrazole ring can occur at ambient temperatures google.com. The solvent and temperature can significantly impact the outcome of the reaction. For instance, bromination of 1-phenylpyrazole in inert solvents often leads to substitution at the 4-position of the pyrazole ring cdnsciencepub.com. However, in strongly acidic media like concentrated sulfuric acid, the reaction can favor substitution on the phenyl ring, suggesting that the pyrazole ring is deactivated by protonation cdnsciencepub.com.

One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can then be oxidized in situ with bromine to afford a variety of pyrazoles in very good yields organic-chemistry.org.

Table 1: Comparison of Brominating Agents for Pyrazole Systems

| Reagent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | - Easier and safer to handle (solid) missouri.edu. - Can provide good regioselectivity. | - Can be less reactive than Br₂. | - Inert solvent (e.g., CCl₄, CHCl₃) wikipedia.orgnih.gov. - Radical initiator (e.g., AIBN) or light for allylic/benzylic bromination wikipedia.org. - Acid catalysis for α-bromination of carbonyl derivatives wikipedia.org. |

| Molecular Bromine (Br₂) | - Highly reactive. - Can be used for in situ oxidation of pyrazolines to pyrazoles organic-chemistry.org. | - Hazardous and corrosive liquid. - Can lead to over-bromination or side reactions google.com. | - Inert solvent (e.g., CHCl₃, H₂SO₄) cdnsciencepub.com. - Elevated temperatures for oxidation of pyrazolines google.com. |

Continuous Flow Methodologies for Bromination Reactions

Continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for hazardous reactions like bromination mdpi.comnih.gov. The use of molecular bromine in batch reactions poses significant safety risks due to its toxicity and high reactivity mdpi.comresearchgate.net. Flow chemistry mitigates these risks by using small reactor volumes, which allows for better control over reaction parameters and reduces the potential for runaway reactions mdpi.comnih.gov.

In a continuous flow setup for bromination, hazardous reagents like Br₂ can be generated in situ and consumed immediately in the subsequent reaction step. For example, molecular bromine can be generated by reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) mdpi.comresearchgate.net. This in situ generation avoids the need to store and handle large quantities of bromine mdpi.com. The reaction stream containing the newly formed bromine is then directly mixed with the substrate to be brominated, followed by an immediate quench of any residual bromine researchgate.net.

This methodology has been successfully applied to the bromination of various organic substrates, including aromatic compounds, with high yields and selectivity mdpi.comresearchgate.net. The high surface-to-volume ratio in microreactors ensures excellent heat transfer and precise temperature control, leading to improved reaction outcomes nih.gov. Continuous flow bromination offers a scalable and sustainable approach for the synthesis of brominated compounds, aligning with the principles of green chemistry nih.gov.

Table 3: Advantages of Continuous Flow Bromination

| Feature | Benefit |

|---|---|

| In situ reagent generation | - Avoids storage and handling of hazardous bromine mdpi.com. - Enhances safety. |

| Small reactor volumes | - Excellent control over reaction parameters (temperature, pressure, stoichiometry) mdpi.comnih.gov. - Minimizes risk of runaway reactions mdpi.com. |

| High surface-to-volume ratio | - Efficient heat and mass transfer nih.gov. - Leads to higher yields and selectivity. |

| Automation and scalability | - Allows for continuous production and easy scale-up. |

| Reduced waste | - Lower solvent consumption and potential for reagent recycling nih.gov. |

N-Alkylation for 1-Isopropyl Substitution

The introduction of an alkyl group, such as an isopropyl group, at the N-1 position of the pyrazole ring is a key step in the synthesis of many substituted pyrazoles. The presence of two nitrogen atoms in the pyrazole ring presents a challenge for regioselectivity, as alkylation can potentially occur at either nitrogen.

Regioselective N1-Alkylation Methodologies

Achieving regioselective N1-alkylation of pyrazoles is crucial for the synthesis of specific isomers. The tautomeric nature of N-unsubstituted pyrazoles means that the two nitrogen atoms have similar reactivity, making it challenging to discriminate between them in chemical reactions nih.gov. Consequently, the alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 isomers beilstein-journals.orgmdpi.com.

The regioselectivity of N-alkylation is influenced by several factors, including steric hindrance, the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent used. Generally, the major product of N-alkylation is controlled by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom mdpi.com.

Several strategies have been developed to achieve high regioselectivity in the N-alkylation of pyrazoles. One approach involves a catalyst-free Michael reaction for the preparation of N1-alkyl pyrazoles, which has shown excellent regioselectivity (N1/N2 > 99.9:1) and high yields (>90%) researchgate.netacs.orgsemanticscholar.org. This method is applicable to the synthesis of di-, tri-, and tetra-substituted pyrazoles bearing various functional groups researchgate.netacs.orgsemanticscholar.org.

Another strategy involves the use of specific solvent and base combinations. For example, regioselective N1-alkylation of 3-substituted pyrazoles has been achieved using a K₂CO₃-DMSO system acs.org. The use of sodium hydrogen carbonate under solvent-free conditions and microwave irradiation has also been reported as an effective method for N-alkylating pyrazoles with good yields and without side reactions researchgate.net.

Enzymatic approaches have also been explored for the highly selective N-alkylation of pyrazoles. Engineered enzymes have been shown to catalyze the alkylation of pyrazoles with simple haloalkanes with unprecedented regioselectivity (>99%) nih.govthieme-connect.com.

Alkylation using Alkyl Halides and Sulfates

A common and straightforward method for the N-alkylation of pyrazoles involves the use of alkyl halides (e.g., isopropyl iodide, isopropyl bromide) or alkyl sulfates (e.g., dimethyl sulfate) as alkylating agents pharmaguideline.commdpi.com. These reactions are typically carried out in the presence of a base, which deprotonates the pyrazole nitrogen, making it more nucleophilic and facilitating the attack on the electrophilic alkylating agent mdpi.com.

The choice of base is critical and can influence the reaction's efficiency and selectivity. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH), and hydrides (e.g., NaH). The reaction is often performed in a suitable organic solvent, such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).

For the synthesis of 1-isopropyl-substituted pyrazoles, reagents like 2-iodopropane or 2-bromopropane would be used. The reaction of an N-unsubstituted pyrazole with an isopropyl halide in the presence of a base would lead to the formation of the N-isopropyl pyrazole. As mentioned previously, in the case of unsymmetrically substituted pyrazoles, a mixture of N1 and N2 isomers is often obtained, and the ratio can be influenced by the reaction conditions.

The alkylation of pyrazoles containing electron-withdrawing groups, such as a nitro group, can also be achieved using alkyl halides. For instance, the alkylation of 3,4-dinitropyrazole has been reported to yield a mixture of 3,4- and 4,5-dinitro isomers researchgate.net.

Table 4: Common Reagents and Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | Key Features |

|---|---|---|---|

| Alkyl Halides (e.g., RI, RBr) | K₂CO₃, Cs₂CO₃, NaOH, NaH beilstein-journals.orgmdpi.comacs.org | DMF, DMSO, Acetonitrile, THF acs.org | - Widely used and versatile method. - Regioselectivity can be an issue for unsymmetrical pyrazoles beilstein-journals.orgmdpi.com. |

| Alkyl Sulfates (e.g., (CH₃)₂SO₄) | K₂CO₃, NaOH pharmaguideline.com | Various organic solvents | - Highly reactive alkylating agents. - Often used for methylation. |

| Trichloroacetimidates | Brønsted acid catalyst (e.g., CSA) mdpi.comsemanticscholar.org | 1,2-DCE mdpi.com | - An alternative to methods requiring strong bases. - Provides good yields for benzylic and benzhydryl groups mdpi.comsemanticscholar.org. |

| Michael Acceptors | Catalyst-free researchgate.netacs.orgsemanticscholar.org | - | - High regioselectivity for N1-alkylation researchgate.netacs.orgsemanticscholar.org. - High yields researchgate.netacs.orgsemanticscholar.org. |

Convergent and Divergent Synthesis Strategies for this compound and its Precursors

The construction of the this compound molecule requires the carefully orchestrated introduction of four different substituents onto the pyrazole core: an isopropyl group at the N1 position, a nitro group at the C4 position, and a bromine atom at the C5 position. Both convergent and divergent synthetic plans can be devised to achieve this outcome, each starting from readily available precursors and proceeding through key intermediates.

A divergent synthesis strategy would commence from a common, simpler pyrazole intermediate, which would then undergo a series of reactions to introduce the desired functional groups. This approach is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. For instance, the synthesis could begin with the formation of 1-isopropyl-1H-pyrazole. This precursor could then be subjected to nitration and bromination reactions. The order of these electrophilic substitution reactions can be crucial and may require careful optimization of reaction conditions to achieve the desired regioselectivity.

Precursor Synthesis and Key Intermediates

The synthesis of key precursors is fundamental to both strategies. A common starting point for many pyrazole syntheses is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org For the target molecule, isopropylhydrazine would serve as the source of the N1-isopropyl group.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Name | Structure | Synthetic Relevance |

| Isopropylhydrazine | (CH₃)₂CHNHNH₂ | Source of the N1-isopropyl group in the pyrazole ring. |

| 1,3-Dicarbonyl Compounds | R-CO-CH₂-CO-R' | React with hydrazines to form the pyrazole ring through cyclocondensation. beilstein-journals.org |

| 1-isopropyl-1H-pyrazole | A common intermediate in a divergent synthesis approach. | |

| 4-Nitro-1H-pyrazole | A potential intermediate for subsequent N-isopropylation and bromination. | |

| 5-Bromo-1H-pyrazole | A potential intermediate for subsequent N-isopropylation and nitration. |

Divergent Approach from 1-isopropyl-1H-pyrazole

A plausible divergent synthetic route is outlined below. This pathway begins with the synthesis of 1-isopropyl-1H-pyrazole, followed by sequential functionalization.

Synthesis of 1-isopropyl-1H-pyrazole: This can be achieved through the reaction of pyrazole with an isopropyl halide in the presence of a base.

Nitration: The nitration of 1-phenylpyrazole has been shown to occur selectively at the 4-position of the pyrazole ring under certain conditions. cdnsciencepub.com A similar regioselectivity could be expected for 1-isopropyl-1H-pyrazole, yielding 1-isopropyl-4-nitro-1H-pyrazole. The reaction typically involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Bromination: The final step would be the bromination of 1-isopropyl-4-nitro-1H-pyrazole. The introduction of bromine onto the pyrazole ring can be achieved using various brominating agents. cdnsciencepub.comdnu.dp.ua The electron-withdrawing nature of the nitro group at the C4 position would direct the electrophilic bromine to the C5 position.

Table 2: Illustrative Divergent Synthesis Pathway

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Pyrazole | Isopropyl bromide, Base | 1-isopropyl-1H-pyrazole |

| 2 | 1-isopropyl-1H-pyrazole | HNO₃, H₂SO₄ | 1-isopropyl-4-nitro-1H-pyrazole |

| 3 | 1-isopropyl-4-nitro-1H-pyrazole | Br₂, Solvent | This compound |

Convergent Approach via Cyclization of a Functionalized Precursor

A convergent strategy would involve the synthesis of a more complex precursor that already contains the bromo and nitro functionalities, followed by the final ring-forming reaction.

Synthesis of a Brominated and Nitrated 1,3-Dicarbonyl Equivalent: This is a critical step and could involve multiple synthetic transformations to obtain a suitable acyclic precursor.

Cyclization with Isopropylhydrazine: The synthesized precursor would then be reacted with isopropylhydrazine to form the target pyrazole ring in a single step. This Knorr-type pyrazole synthesis is a classic and widely used method. beilstein-journals.org

This approach front-loads the synthetic effort into the preparation of the linear precursor, with the final cyclization providing a rapid entry to the complex pyrazole.

The choice between a convergent and a divergent strategy often depends on the specific goals of the synthesis. For the rapid production of a single target compound, a convergent approach may be more efficient. However, for the exploration of chemical space around a particular scaffold, the divergent approach offers unparalleled flexibility.

Reactivity and Transformations of 5 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole and Analogous Pyrazole Derivatives

Electrophilic Substitution Reactions on Halogenated and Nitrated Pyrazoles

The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net The position of substitution is highly dependent on the nature and position of existing substituents on the ring. chemrxiv.org Generally, electrophilic attack on an unsubstituted pyrazole ring occurs preferentially at the C4 position. chemrxiv.orgnih.gov However, in the case of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole, the C4 position is already occupied by a nitro group. The remaining unsubstituted position is C3.

The presence of both a bromo group at C5 and a nitro group at C4, both of which are electron-withdrawing and deactivating groups, significantly reduces the electron density of the pyrazole ring. chim.it This deactivation makes further electrophilic substitution at the C3 position challenging and requires harsh reaction conditions.

Common electrophilic substitution reactions such as nitration and halogenation are well-established for the pyrazole core. researchgate.netrsc.orgresearchgate.net For instance, the nitration of pyrazole with a mixture of nitric acid and sulfuric acid typically yields 4-nitropyrazole. researchgate.net Halogenation, using reagents like bromine or N-bromosuccinimide, also predominantly occurs at the C4 position. lew.ro In polysubstituted pyrazoles, the directing effects of the existing groups and their activating or deactivating nature determine the outcome of subsequent electrophilic substitutions. mdpi.com For this compound, any further electrophilic substitution would be directed by the cumulative deactivating effect of the bromo and nitro substituents, making the C3 position the only viable, albeit difficult, target.

Nucleophilic Substitution Reactions and Displacement of Halogen or Nitro Groups

The electron-deficient nature of the pyrazole ring in this compound, enhanced by the electron-withdrawing nitro and bromo groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. Both the bromo and the nitro group can potentially act as leaving groups.

The position of nucleophilic attack is influenced by the substituents on the pyrazole ring. In multiply nitrated pyrazoles, the nitro group is a viable leaving group. For instance, in N-unsubstituted 3,4,5-trinitropyrazole, nucleophilic substitution occurs at the C4 position. tandfonline.com Conversely, in N-substituted 3,4,5-trinitropyrazoles, the attack is favored at the C5 position. tandfonline.com The nitro group's ability to be displaced makes it a useful handle in the synthesis of various functionalized pyrazoles. chemrxiv.org

Similarly, the bromo group at the C5 position of the target molecule is a good leaving group in SNAr reactions. The reactivity of halogens in nucleophilic aromatic substitution generally follows the order F > Cl > Br > I, but the outcome is also dependent on the specific nucleophile and reaction conditions. mdpi.com The presence of the activating nitro group at the adjacent C4 position further facilitates the displacement of the bromo group by a variety of nucleophiles.

Reduction of Nitro to Amino Functionality

A key transformation of nitropyrazoles is the reduction of the nitro group to an amino group, which significantly alters the electronic properties of the pyrazole ring and provides a versatile synthetic intermediate for further functionalization. The resulting aminopyrazoles are valuable precursors for the synthesis of a wide range of biologically active compounds and fused heterocyclic systems.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is crucial to ensure selectivity and avoid undesired side reactions, particularly the reduction of the bromo substituent.

Common Reagents for Nitro Group Reduction:

| Reagent/Catalyst | Conditions | Selectivity Notes |

| SnCl₂·2H₂O / HCl | Ethanol, heat | Generally effective and can be selective for the nitro group in the presence of halogens. nih.gov |

| Fe / HCl or NH₄Cl | Ethanol/Water | A classical and cost-effective method for nitro group reduction. |

| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | H₂ gas | Highly efficient but may also lead to dehalogenation (reduction of the C-Br bond). nih.gov |

| Ni-Re / Hydrazine | Ethanol or 2-propanol, 40-50°C | Reported to be a very effective system for the reduction of nitro-pyrazoles. nih.gov |

The reduction of this compound would yield 4-Amino-5-bromo-1-isopropyl-1H-pyrazole. This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which dramatically changes the reactivity of the pyrazole ring, making it more susceptible to electrophilic attack and influencing the regioselectivity of subsequent reactions.

Oxidation and Reduction Chemistry of Pyrazole Derivatives

The pyrazole ring is generally a stable aromatic system, resistant to both oxidation and reduction under typical conditions. rsc.orglew.ro However, the substituents on the ring can undergo redox reactions, and the ring itself can be modified under more forcing conditions.

Oxidation:

While the pyrazole nucleus is robust, side-chains attached to it can be oxidized. For instance, alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄). chemrxiv.org For this compound, the isopropyl group at the N1 position could potentially be a site for oxidation under specific conditions, although this would likely require harsh reagents that might also affect other parts of the molecule.

Electrochemical oxidation, or electrooxidation, has emerged as a method for the functionalization of pyrazoles, leading to the formation of halogenated or thiocyanated derivatives. nih.gov

Reduction:

The pyrazole ring itself is resistant to catalytic hydrogenation under conditions that would typically reduce a benzene ring. However, N-phenylpyrazoles can be reduced to the corresponding pyrazolines and pyrazolidines with reagents like sodium in ethanol or through catalytic hydrogenation. tandfonline.com

For this compound, the most significant reduction reaction is that of the nitro group to an amine, as discussed in section 3.2.1. The bromo substituent can also be susceptible to reduction (dehalogenation), particularly under catalytic hydrogenation conditions, which would lead to the formation of 1-isopropyl-4-nitro-1H-pyrazole.

Transition Metal-Catalyzed Coupling Reactions

The bromo substituent at the C5 position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the pyrazole core. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.commdpi.com In the case of this compound, the C5-bromo atom can be readily displaced to form 5-aryl- or 5-vinyl-1-isopropyl-4-nitro-1H-pyrazoles.

The presence of the electron-withdrawing nitro group at the C4 position is generally found to activate the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. nih.gov This suggests that 5-bromo-4-nitropyrazole derivatives are good substrates for Suzuki-Miyaura coupling. Successful couplings have been reported for various bromopyrazoles, including those with other electron-withdrawing groups. researchgate.netmdpi.comtandfonline.com Furthermore, the successful Suzuki coupling of the analogous 5-chloro-1-methyl-4-nitroimidazole with arylboronic acids indicates the feasibility of this reaction on similar heterocyclic systems. mdpi.com

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., XPhos) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Boron Reagent | Arylboronic acids, vinylboronic acids, heteroarylboronic acids |

| Solvent | Dioxane, Toluene, DME, often with water |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

While pyrazoles are aromatic and generally less prone to participating as dienes or dienophiles in cycloaddition reactions, certain derivatives can undergo such transformations, leading to the formation of fused heterocyclic systems.

4H-Pyrazoles, which are non-aromatic isomers of pyrazoles, have been shown to act as dienes in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is significantly enhanced by the presence of electron-withdrawing groups on the 4H-pyrazole ring. nih.govmdpi.com

More commonly, pyrazoles serve as precursors for the synthesis of fused systems through annulation reactions. For instance, aminopyrazoles are versatile starting materials for constructing fused pyrazolopyrimidines, pyrazolotriazines, and other polycyclic aromatic systems. researchgate.net

A reaction cascade of a molecule structurally similar to the target compound, 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, has been reported to lead to a fused system. This transformation involves the in situ generation of a nitrene, followed by ring-opening and recyclization. mdpi.com Although not a conventional cycloaddition, this demonstrates that highly functionalized pyrazoles can be precursors to complex fused heterocycles.

Furthermore, pyrazolyl imines have been shown to undergo [4+2] cycloaddition reactions with nitroalkenes under microwave irradiation to afford fused pyrazolo[3,4-b]pyridines. researchgate.net This indicates that with appropriate functionalization, the pyrazole core can be a component in the construction of more elaborate heterocyclic frameworks.

Mechanistic Investigations and Advanced Characterization of 5 Bromo 1 Isopropyl 4 Nitro 1h Pyrazole and Pyrazole Analogs

Investigation of Reaction Mechanisms and Pathways in Pyrazole (B372694) Derivatization

The synthesis and functionalization of pyrazole derivatives involve a variety of reaction mechanisms, the understanding of which is crucial for controlling regioselectivity and achieving desired molecular architectures. Investigations into these pathways often combine experimental evidence with computational modeling to elucidate the intricate steps of bond formation and rearrangement.

Radical Pathway Studies

While many pyrazole syntheses proceed through ionic or pericyclic pathways, radical mechanisms have also been effectively employed. One notable approach involves a tandem reaction initiated by a radical addition, followed by an intramolecular cyclization to construct the pyrazole skeleton. For instance, the visible-light-catalyzed reaction between hydrazones and α-bromo ketones provides an efficient route to 1,3,5-trisubstituted pyrazoles. organic-chemistry.org This method operates under mild conditions and demonstrates good tolerance for a variety of functional groups, affording the pyrazole products in good to excellent yields. organic-chemistry.org The proposed mechanism typically involves the generation of a radical species from the α-bromo ketone, which then adds to the hydrazone, initiating a cascade that culminates in the formation of the stable aromatic pyrazole ring.

Studies of Intramolecular Rearrangements

Intramolecular rearrangements are pivotal in the synthesis of complex pyrazole-containing structures, often leading to novel molecular scaffolds that would be challenging to access through direct cyclization methods.

A significant class of these rearrangements includes sigmatropic shifts. For example, a [1s, 5s] sigmatropic shift has been observed in fused pyrazole systems, resulting in a ring contraction to form spirocyclic pyrazoles. nih.gov This process occurs after an initial intramolecular 1,3-dipolar cycloaddition of a diazo intermediate with a pendant alkyne. nih.gov Density functional theory (DFT) calculations have been used to explore the energetics of these migrations, revealing the kinetic favorability of the ring contraction over other potential rearrangement pathways, such as phenyl migration. nih.gov

Another example is the platinum-catalyzed rsc.orgrsc.org sigmatropic rearrangement of N-propargylhydrazones, which provides a cascade reaction pathway to highly functionalized pyrazoles. organic-chemistry.org Such rearrangements underscore the versatility of pyrazole chemistry, allowing for significant structural modifications post-cyclization. These studies highlight how substituent patterns and reaction conditions can be tuned to control the outcome of these complex molecular reorganizations.

Computational Chemistry and Theoretical Studies on Pyrazole Systems

Computational chemistry has become an indispensable tool for understanding the structural and electronic properties of pyrazole derivatives. eurasianjournals.com Theoretical calculations provide deep insights into reaction mechanisms, regioselectivity, and the intrinsic properties of these heterocyclic systems, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Regioselectivity and Tautomerism

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the chemistry of pyrazoles. researchgate.netresearchgate.net It is particularly valuable for predicting the regioselectivity of reactions and for studying tautomerism, a common phenomenon in NH-pyrazoles.

Regioselectivity: DFT calculations can accurately model the electronic distribution within the pyrazole ring, identifying sites most susceptible to electrophilic or nucleophilic attack. researchgate.net Generally, electrophilic substitution is predicted to occur preferentially at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. researchgate.netnih.gov Computational models help rationalize the outcomes of reactions such as the SNAr reaction of 5-cyano-4-nitroisoxazoles, where the substitution of either the cyano or the nitro group can be predicted based on the nature of the nucleophile. acs.org

Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism is a key consideration that influences reactivity and biological activity. nih.gov DFT calculations are employed to determine the relative stabilities of different tautomers in both the gas phase and in solution. researchgate.net Studies have shown that the electronic nature of substituents on the pyrazole ring significantly impacts the tautomeric equilibrium. Electron-donating groups (e.g., -NH2, -OH, -CH3) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (e.g., -CHO, -COOH) stabilize the C5-tautomer. nih.govresearchgate.net

| Substituent Group Type | Favored Tautomer Position | Example Substituents |

|---|---|---|

| Electron-Donating | C3 | -F, -Cl, -OH, -NH2, -CH3 |

| Electron-Withdrawing | C5 | -BH2, -CFO, -COOH, -CHO |

This table summarizes the influence of substituent electronic properties on the preferred position in pyrazole tautomers as determined by computational studies. nih.govresearchgate.net

Localization Energy Analysis for Electrophilic Substitution

The reactivity of aromatic systems towards electrophilic substitution can be quantified using localization energy analysis. This theoretical approach calculates the energy difference between the π-system of the ground state molecule and the intermediate formed after the attack of an electrophile at a specific position (the Wheland intermediate). A lower localization energy indicates a more stable intermediate and, consequently, a more favorable position for electrophilic attack.

For the pyrazole ring, which is an electron-rich heterocycle, electrophilic substitution reactions such as nitration, sulfonation, and halogenation are known to occur preferentially at the C4 position. researchgate.net This is because the C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms. researchgate.net Localization energy calculations can provide a quantitative basis for this observed regioselectivity, confirming that the intermediate for C4 substitution is energetically lower than for C3 or C5 substitution. These computational models are essential for refining our understanding of the electronic structure and reactivity of substituted pyrazoles. consensus.app

Proton Affinity and pKa Predictions

Theoretical calculations have been successfully used to predict the basicity of pyrazole derivatives, both in the gas phase (proton affinity, PA) and in aqueous solution (pKa). rsc.org Large-scale DFT studies on extensive sets of pyrazoles have demonstrated a strong correlation between calculated and experimental values. researchgate.net

These studies cover a wide range of proton affinities and pKa units, providing a comprehensive understanding of how substituents affect the basicity of the pyrazole nucleus. rsc.org The pyridine-like nitrogen atom in the pyrazole ring is the primary site of protonation. imperial.ac.uk The electronic properties of substituents at various positions on the ring modulate the electron density at this nitrogen, thereby influencing its basicity. For instance, electron-donating groups generally increase the pKa, making the pyrazole a stronger base, while electron-withdrawing groups have the opposite effect. These computational models are not only predictive but can also help identify potential errors in experimental data and guide the design of pyrazoles with specific acid-base properties. rsc.orgresearchgate.net

| Compound | Predicted Property | Computational Method | Key Finding |

|---|---|---|---|

| Set of 150 Pyrazoles | Proton Affinity (Gas Phase) | DFT (B3LYP/6-311++G(d,p)) | Good correlation with experimental data, covering a range of ~200 kJ mol⁻¹. rsc.orgresearchgate.net |

| Set of 150 Pyrazoles | pKa (Aqueous Solution) | DFT with solvation models | Accurate prediction requires consideration of tautomeric forms and specific substituent conformations. rsc.orgresearchgate.net |

This table presents findings from theoretical studies on the basicity of pyrazole derivatives. rsc.orgresearchgate.net

Spectroscopic and Structural Elucidation Techniques for Pyrazole Derivatives

The definitive identification and characterization of pyrazole derivatives, including substituted analogs like 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole, rely on a combination of powerful spectroscopic and structural analysis techniques. These methods provide detailed information on the molecular framework, substituent effects, and three-dimensional arrangement, which are crucial for understanding the compound's chemical properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives. Both ¹H and ¹³C NMR provide critical data regarding the molecular structure and electronic environment of the pyrazole core and its substituents.

Structural Assignment: The chemical shifts (δ) of protons and carbons in the pyrazole ring are highly sensitive to the nature and position of substituents. For a compound such as this compound, the electron-withdrawing nitro group at the C4 position is expected to deshield the adjacent proton at C3, causing its signal to appear at a lower field in the ¹H NMR spectrum. The isopropyl group attached to the N1 nitrogen would exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups.

In ¹³C NMR spectroscopy, the assignment of carbon signals has become a routine process for pyrazole structures. bohrium.comcdnsciencepub.com The carbons directly attached to electronegative atoms or groups (like the nitro and bromo substituents) will show distinct chemical shifts. For instance, the carbon atom bonded to the nitro group (C4) would be significantly downfield. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to unambiguously assign all proton and carbon signals, especially in complex or highly substituted pyrazole systems.

Tautomerism Studies: While this compound is N-substituted and thus not subject to annular tautomerism, this phenomenon is a key feature of N-unsubstituted pyrazoles. bohrium.commdpi.com NMR spectroscopy is a primary method for studying this equilibrium. In solution, if the proton exchange between the two nitrogen atoms is rapid on the NMR timescale, averaged signals for the C3/C5 and C4 carbons are observed. mdpi.com In contrast, at low temperatures or in the solid state, the exchange can be slowed or stopped, allowing for the observation of distinct signals for each tautomer. cdnsciencepub.commdpi.com The position of the tautomeric equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole Analogs

Note: Specific data for this compound is not publicly available. The data below is illustrative for related structures.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | 7.55 (d, 2H), 7.29 (d, 2H), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H) rsc.org | 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2 rsc.org |

| p-Nitroaniline | DMSO-d₆ | 7.98 (d, 2H), 6.64 (d, 2H) rsc.org | 156.67, 136.63, 127.37, 113.35 rsc.org |

| 3,5-dimethyl-1H-pyrazole | CDCl₃ | 5.76 (s, 1H, H-4), 2.21 (s, 6H, Me) researchgate.net | Not specified |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of pyrazole derivatives, as well as for gaining structural information through the analysis of fragmentation patterns.

Under electron ionization (EI), pyrazoles exhibit characteristic fragmentation pathways. Two of the most important processes for the unsubstituted pyrazole ring are the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂). researchgate.netresearchgate.net The relative importance of these pathways is heavily influenced by the substituents on the ring. researchgate.net

For this compound, the fragmentation pattern would be expected to show losses related to its specific functional groups. Aromatic nitro compounds typically show fragments corresponding to the loss of •NO, •NO₂, and sometimes •OH radicals. researchgate.netresearchgate.net The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Further fragmentation could involve the loss of the isopropyl group (C₃H₇) or propene (C₃H₆) via rearrangement. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of its elemental formula.

Table 2: Common Mass Spectral Fragments for Substituted Pyrazoles and Related Structures

| Precursor Ion | Fragmentation Process | Common Neutral Loss | Resulting Fragment |

| [M]⁺• (Pyrazole) | Ring Cleavage | HCN | [M - HCN]⁺• |

| [M]⁺• (Pyrazole) | Ring Cleavage | N₂ | [M - N₂]⁺• |

| [M]⁺• (4-Nitropyrazole) | Nitro Group Fragmentation | •NO₂ | [M - NO₂]⁺ |

| [M]⁺• (4-Nitropyrazole) | Nitro Group Fragmentation | •NO | [M - NO]⁺ |

| [M]⁺• (4-Bromopyrazole) | Halogen Loss | •Br | [M - Br]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes.

For a substituted pyrazole like this compound, the IR spectrum would display a series of characteristic absorption bands. The pyrazole ring itself gives rise to several bands, including C-H stretching vibrations, typically above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. pressbooks.pubresearchgate.net

The substituents provide the most distinctive signals. The nitro group (NO₂) is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ range for aromatic compounds, and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of these two intense bands is a strong indicator of a nitro-substituted compound. spectroscopyonline.com The vibrations associated with the isopropyl group would include C-H stretching from the methyl and methine groups (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1370-1470 cm⁻¹). libretexts.org The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for Pyrazole Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H (Isopropyl) | Stretch | 3000 - 2850 | Medium |

| Pyrazole Ring (C=N, C=C) | Stretch | 1650 - 1400 | Medium to Weak |

| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| C-Br | Stretch | < 800 | Medium to Strong |

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For pyrazole derivatives, crystallography confirms the planarity of the five-membered ring and the geometry of its substituents. spast.orgnih.gov

Table 4: Illustrative Crystallographic Data for a Substituted Pyrazole Derivative

Note: This table presents example data for a related compound, as specific crystallographic data for this compound is not available in the searched literature.

| Parameter | (Z)-3-Methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5683 |

| b (Å) | 12.7384 |

| c (Å) | 20.198 |

| Key Supramolecular Interactions | N–H···O and C–H···O hydrogen bonds, C–H···π and π–π interactions |

Strategic Applications in Advanced Organic Synthesis and Materials Science

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole as a Key Intermediate in Complex Chemical Synthesis

This compound is a pivotal intermediate for the synthesis of more elaborate chemical structures. Its utility stems from the presence of two key functional groups—a bromine atom and a nitro group—attached to the stable pyrazole (B372694) core. These groups serve as versatile handles for a variety of chemical transformations. The bromine at the C5 position is amenable to a wide range of modern cross-coupling reactions, while the nitro group at the C4 position can be readily transformed into other functionalities, most notably an amino group.

The compound's structure allows for a programmed, stepwise approach to molecular construction. For instance, the bromo group can be substituted or used in a coupling reaction first, followed by modification of the nitro group, or vice versa. This controlled reactivity is crucial in multi-step syntheses, preventing unwanted side reactions and ensuring high yields of the desired product. The nitro group, being a strong electron-withdrawing group, also influences the reactivity of the pyrazole ring, particularly at the adjacent C5 position, making the bromo group susceptible to nucleophilic aromatic substitution. This inherent reactivity profile makes it a valuable precursor for creating diverse libraries of pyrazole-containing compounds for screening in drug discovery and materials science applications.

Design and Construction of Complex Heterocyclic Architectures Utilizing Pyrazole Scaffolds

The pyrazole nucleus is a foundational element in the construction of more complex heterocyclic systems. The strategic placement of reactive functional groups, as seen in this compound, provides the necessary tools for chemists to elaborate upon the initial scaffold.

Polyfunctionalized pyrazoles are compounds bearing multiple distinct functional groups, which can be independently modified. This compound is an excellent starting point for generating such molecules.

The C-Br bond at the 5-position can be leveraged in numerous transformations:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the C5 position, facilitating the displacement of the bromide by various nucleophiles such as amines, alkoxides, and thiolates to introduce a wide range of substituents.

Metal-Catalyzed Cross-Coupling Reactions: The bromo group is an ideal handle for palladium-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

The nitro group at the 4-position is also a key site for functionalization:

Reduction to an Amine: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (NH2). This is typically achieved using reagents like SnCl2/HCl, H2/Pd-C, or iron in acetic acid. The resulting 5-bromo-1-isopropyl-1H-pyrazol-4-amine is itself a versatile intermediate.

Further Derivatization of the Amine: The newly formed amino group can be acylated to form amides, reacted with isocyanates to form ureas, or used as a nucleophile in condensation reactions to build larger structures.

The sequential or concurrent modification of these two positions allows for the generation of a vast library of polyfunctionalized pyrazoles from a single, readily accessible precursor.

| Position | Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|---|

| C5 | Bromo (-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl (-Ar) |

| C5 | Bromo (-Br) | Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Alkynyl (-C≡CR) |

| C5 | Bromo (-Br) | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Amino (-NR₂) |

| C5 | Bromo (-Br) | Nucleophilic Substitution | NaOR, Alcohol | Alkoxy (-OR) |

| C4 | Nitro (-NO₂) | Reduction | SnCl₂, HCl or H₂, Pd/C | Amino (-NH₂) |

| C4 (Post-Reduction) | Amino (-NH₂) | Acylation | Acyl chloride, Base | Amide (-NHCOR) |

| C4 (Post-Reduction) | Amino (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺) |

Fused heterocyclic systems, where two or more rings share an edge, are of significant interest due to their rigid structures and prevalence in pharmaceuticals. The functional groups on this compound can be strategically employed to construct new rings fused to the pyrazole core, leading to bicyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. conicet.gov.arnih.govnih.govnih.gov

A common strategy involves the transformation of the nitro group into an amino group, creating an ortho-amino-halo functionality. This arrangement is a powerful synthon for cyclization reactions. For example, the 4-amino-5-bromopyrazole derivative can react with bifunctional reagents to form a new six-membered ring.

Pyrazolo[3,4-b]pyridines: Condensation of a 5-aminopyrazole with 1,3-dicarbonyl compounds or their equivalents is a classic method for constructing the fused pyridine (B92270) ring. nih.gov The amino group of the pyrazole acts as a nucleophile, attacking one carbonyl group, followed by an intramolecular cyclization and dehydration to form the pyridine ring. conicet.gov.armdpi.com

Pyrazolo[3,4-d]pyrimidines: These structures can be synthesized from 5-amino-pyrazole-4-carboxamide derivatives. A more direct route from a 4-amino-5-bromopyrazole might involve a palladium-catalyzed carbonylation to introduce a carboxylate group, followed by cyclization with a source of nitrogen like formamide (B127407) or nitriles. nih.govnih.gov Alternatively, cyclization of an ortho-amino ester of a pyrazole with various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

Development of Novel Synthetic Methodologies Leveraging Pyrazole Scaffolds

The unique electronic properties and reactivity of the pyrazole ring make it an excellent platform for the development of new synthetic methods. Modern organic synthesis increasingly focuses on efficiency, atom economy, and the ability to rapidly build molecular complexity. mdpi.com Functionalized pyrazoles like this compound are ideal substrates for exploring and optimizing these modern synthetic strategies.

The diverse reactivity of the nitro group is central to its utility in forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org Aromatic nitro compounds are key building blocks in the synthesis of many pharmaceutically important molecules. nih.gov The presence of both a bromo group and a nitro group allows for the exploration of regioselective and orthogonal reaction sequences. For example, a transition-metal catalyzed coupling reaction could be performed at the C-Br bond under conditions that leave the nitro group untouched. Subsequently, the nitro group could be reduced and used in a cascade cyclization to form a fused ring system.

Furthermore, the development of C-H activation and functionalization reactions offers new avenues for modifying the pyrazole core. While the C3 position of this compound is substituted with a proton, its direct functionalization represents a modern and efficient approach to creating highly substituted pyrazoles. Methodologies that can selectively activate this C-H bond in the presence of the bromo and nitro groups would be a significant advancement in heterocyclic chemistry. The exploration of such novel transformations using this well-defined, multifunctional substrate can help to expand the synthetic chemist's toolkit for creating complex, biologically active molecules. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?

A multi-step synthesis is typical, starting with nitration of 1-isopropyl-1H-pyrazole followed by bromination at the 5-position. Critical parameters include:

- Nitration : Use fuming HNO₃/H₂SO₄ at 0–5°C to minimize decomposition of the nitro group .

- Bromination : Electrophilic bromination with Br₂ in acetic acid or NBS (N-bromosuccinimide) under controlled temperatures (20–30°C) to avoid over-bromination .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- ¹H/¹³C NMR : Key signals include the isopropyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH) and nitro group deshielding effects on adjacent carbons (δ 140–150 ppm) .

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~650 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated for C₇H₁₀BrN₃O₂: 264.9974) .

Q. What are the common reactivity patterns of this compound in substitution reactions?

The bromine at C5 undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols), while the nitro group directs electrophiles to the C3 position. Example reactions:

- Amination : React with NH₃/EtOH at 80°C to yield 5-amino derivatives .

- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids for biaryl synthesis .

Advanced Research Questions

Q. How can competing regioselectivity in functionalization be managed during derivatization?

- Steric Effects : The isopropyl group at N1 hinders electrophilic attack at C3, favoring C5 bromine substitution. Computational DFT studies predict charge distribution to guide reagent selection .

- Protecting Groups : Temporarily protect the nitro group (e.g., via acetylation) to direct reactions to specific positions .

Q. What strategies address instability of this compound under acidic or basic conditions?

- pH Control : Store in neutral, anhydrous solvents (e.g., DCM) to prevent nitro group reduction or Br⁻ elimination .

- Temperature : Avoid prolonged heating >60°C; microwave-assisted reactions reduce decomposition .

Q. How do contradictory reports on biological activity inform assay design for this compound?

- Target Specificity : Conflicting antimicrobial data may arise from assay conditions (e.g., bacterial strain variability). Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Metabolic Stability : Evaluate microsomal stability (e.g., liver S9 fractions) to differentiate intrinsic activity from pharmacokinetic effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR) to map binding affinities .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Impurity Sources : Trace moisture during bromination reduces Br₂ efficacy; use molecular sieves in anhydrous solvents .

- Catalyst Batches : Pd(PPh₃)₄ activity varies; pre-test catalysts in model Suzuki reactions .

Q. How to resolve discrepancies in NMR assignments for regioisomeric byproducts?

- 2D NMR (COSY, HSQC) : Differentiate C3 vs. C5 substitution patterns via coupling correlations .

- X-ray Crystallography : Definitive structural confirmation (e.g., CCDC deposition) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.